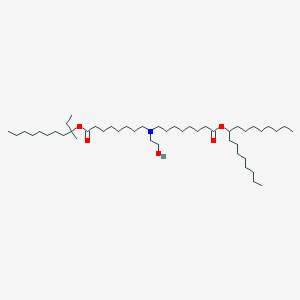
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C27H55NO3. This compound is notable for its terminal hydroxide group, which makes it useful in the building or modification of lipid nanoparticles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One common method involves the esterification of heptadecan-9-ol with 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate undergoes several types of chemical reactions, including:
Oxidation: The terminal hydroxide group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a better leaving group.
Major Products
Oxidation: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid.
Reduction: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly for nucleic acid-based therapeutics.
Industry: Utilized in the formulation of specialized coatings and materials
Mechanism of Action
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The terminal hydroxide group plays a crucial role in these interactions, enhancing the compound’s ability to form stable complexes with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
- 1,2-dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the terminal hydroxide group and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it particularly versatile for applications in drug delivery and nanoparticle formulation .
Properties
Molecular Formula |
C47H93NO5 |
|---|---|
Molecular Weight |
752.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(3-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-10-13-16-21-28-35-44(36-29-22-17-14-11-7-2)52-45(50)37-30-23-19-26-33-40-48(42-43-49)41-34-27-20-24-31-38-46(51)53-47(5,9-4)39-32-25-18-15-12-8-3/h44,49H,6-43H2,1-5H3 |
InChI Key |
DIOCWYFDHZULFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(CC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


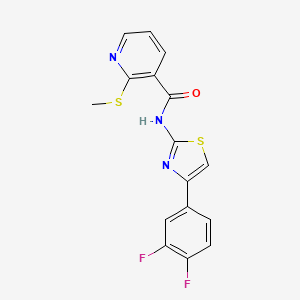
![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
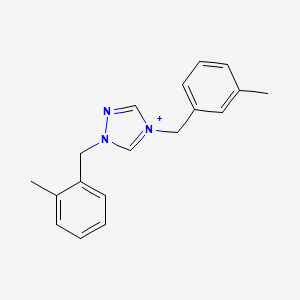
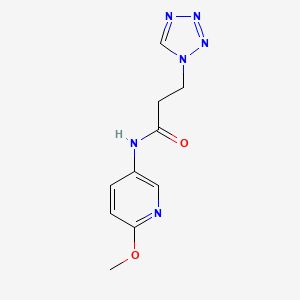
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)

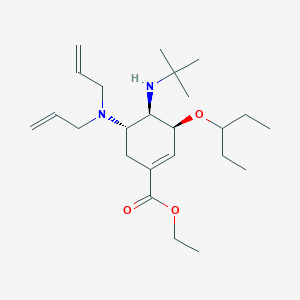
![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368388.png)
